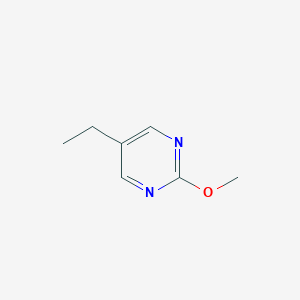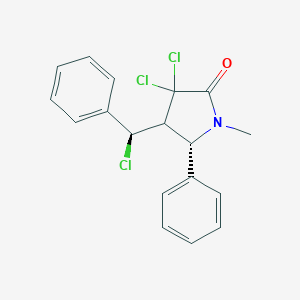
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays an important role in various physiological and pathological processes, including cardiovascular function, inflammation, and neuronal activity. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, and is involved in the regulation of various physiological functions. DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes.
Mecanismo De Acción
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a selective antagonist of the adenosine A1 receptor, which means that it blocks the binding of adenosine to the receptor and prevents its activation. Adenosine A1 receptor activation is known to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP, which plays an important role in various physiological processes. By blocking the adenosine A1 receptor, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone depend on the specific biological system being studied. In general, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP in various cell types, including neurons, astrocytes, and smooth muscle cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate, and modulate the activity of ion channels, such as calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors or other signaling pathways. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is also relatively stable and can be easily synthesized or purchased from commercial sources. However, one of the limitations of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is its relatively low solubility in water, which can make it difficult to use in certain experimental systems. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can also have off-target effects at high concentrations or in certain cell types, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone in scientific research. One direction is the investigation of the role of adenosine A1 receptor in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be used to study the effect of adenosine A1 receptor blockade on disease progression and to identify potential therapeutic targets. Another direction is the development of new analogs or derivatives of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone that can improve its solubility, selectivity, or pharmacokinetic properties. These analogs or derivatives can be used to study the role of adenosine A1 receptor in various biological processes and to develop new drugs for the treatment of diseases.
Métodos De Síntesis
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be synthesized using a variety of methods, including the condensation of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one, or the reaction of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The synthesis of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been used to study the effect of adenosine A1 receptor on synaptic transmission in the hippocampus, the role of adenosine A1 receptor in the regulation of blood pressure, and the effect of adenosine A1 receptor on the proliferation and differentiation of neural stem cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been used to investigate the role of adenosine A1 receptor in the pathogenesis of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
Número CAS |
141032-42-0 |
|---|---|
Nombre del producto |
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone |
Fórmula molecular |
C18H16Cl3NO |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
(5S)-3,3-dichloro-4-[(R)-chloro(phenyl)methyl]-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H16Cl3NO/c1-22-16(13-10-6-3-7-11-13)14(18(20,21)17(22)23)15(19)12-8-4-2-5-9-12/h2-11,14-16H,1H3/t14?,15-,16+/m0/s1 |
Clave InChI |
PACBIDNYBJLZNM-MERJSTESSA-N |
SMILES isomérico |
CN1[C@@H](C(C(C1=O)(Cl)Cl)[C@H](C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Sinónimos |
3,3-DCBMPP 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, (4alpha(R*),5beta)-(+)(-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



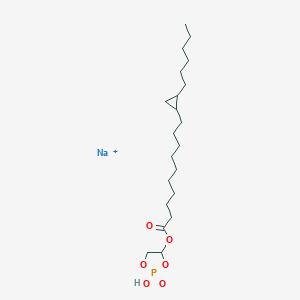
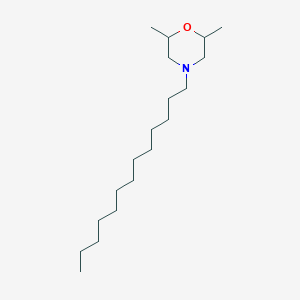
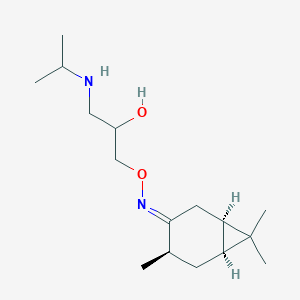
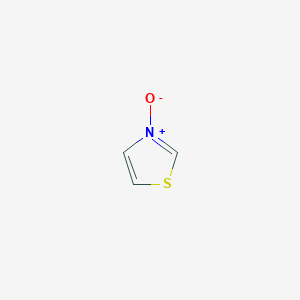
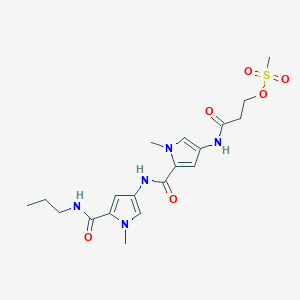
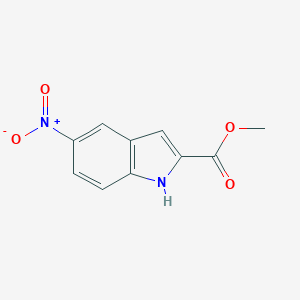

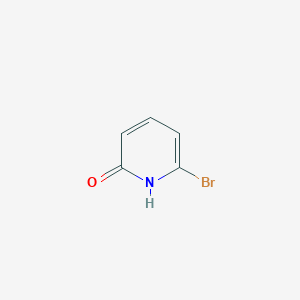
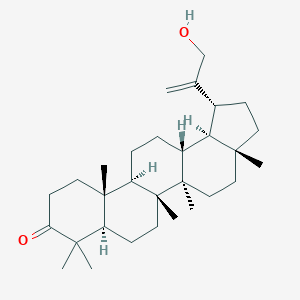
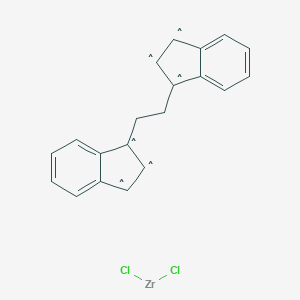

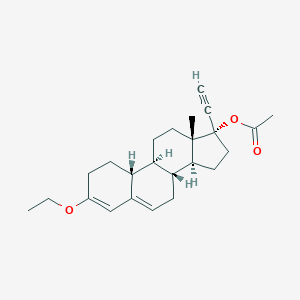
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
